1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one
Description
This compound features a 2-phenylindole moiety linked via a propan-1-one chain to a 4-(2-hydroxyethyl)piperazine group. Indole derivatives are well-documented for their bioactivity, particularly in receptor binding (e.g., cannabinoid, serotonin receptors) . The propan-1-one linker provides structural flexibility, which may optimize interactions with target proteins .
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(2-phenylindol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-17-16-24-12-14-25(15-13-24)23(28)10-11-26-21-9-5-4-8-20(21)18-22(26)19-6-2-1-3-7-19/h1-9,18,27H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOQTAJZLHCSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from aniline derivatives, the indole ring can be synthesized via Fischer indole synthesis.
Piperazine Ring Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions.
Hydroxyethyl Group Addition: The hydroxyethyl group can be added via alkylation reactions using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the indole or piperazine rings.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Structural and Functional Insights
Indole Position and Substitution: The target compound’s 2-phenylindole substitution (vs. indole-3-yl in or indole-6-yl in ) may alter receptor binding orientation. Indole-3-yl derivatives often exhibit stronger π-π stacking with aromatic residues in receptors (e.g., cannabinoid CB1) . Fluorination (e.g., 5-fluoroindole in ) improves metabolic stability but may reduce solubility .
Piperazine Modifications :
- Hydroxyethyl (target compound) vs. chlorophenyl (): Hydroxyethyl increases solubility but reduces membrane permeability compared to chlorophenyl’s lipophilicity .
- Isopropyl () and benzoyl () substituents enhance hydrophobic interactions but may limit bioavailability .
Linker Variations :
- The propan-1-one linker in the target compound offers flexibility, whereas rigid linkers (e.g., chromen-2-one in ) may restrict conformational adaptability .
Research Findings and Pharmacological Implications
- Receptor Affinity: Indole-piperazine hybrids often target CNS receptors (e.g., CB1, serotonin). The hydroxyethyl group in the target compound could facilitate H-bonding with polar residues, as seen in analogs with morpholinoethyl side chains .
- Synthetic Feasibility : High yields (85–88%) for urea-linked piperazine-indole derivatives () suggest scalable routes for synthesizing the target compound .
- Solubility vs. Permeability : The hydroxyethyl group balances solubility and permeability, addressing a common trade-off in drug design .
Biological Activity
The compound 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one is a derivative of piperazine that has garnered interest for its potential biological activities, particularly in the fields of oncology and radioprotection. This article synthesizes current research findings, including biological activity, mechanisms of action, and comparative analyses with related compounds.
Chemical Structure and Properties
The molecular structure of the compound includes a piperazine ring substituted with a hydroxyethyl group and an indole moiety, which is known for its diverse biological properties. The compound's molecular formula is C₁₈H₂₃N₃O, with a molecular weight of approximately 299.40 g/mol.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various piperazine derivatives, including the compound . In vitro assays demonstrated significant antiproliferative effects across several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MOLT-4 (Leukemia) | 20 |
| A549 (Lung Cancer) | 15 |
| HT-29 (Colorectal) | 18 |
| MCF-7 (Breast Cancer) | 22 |
The WST-1 assay indicated that the compound inhibited cell proliferation effectively at concentrations ranging from 15 to 22 µM, suggesting its potential as a chemotherapeutic agent .
Radioprotective Effects
In addition to anticancer properties, this compound has been investigated for its radioprotective capabilities. A study assessed its effectiveness in mitigating DNA damage induced by gamma radiation in lymphoblastic leukemia cells. The results showed that the compound significantly reduced DNA fragmentation compared to controls, indicating its potential role as a protective agent in radiation therapy .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
- DNA Repair Enhancement : It enhances the expression of genes involved in DNA repair pathways, contributing to its radioprotective effects.
- Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels, which plays a critical role in both cancer cell proliferation and radiation response.
Comparative Analysis with Related Compounds
A comparative analysis was conducted against several piperazine derivatives known for their biological activities. The following table summarizes key findings:
| Compound Name | Anticancer IC50 (µM) | Radioprotection Efficacy |
|---|---|---|
| 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one | 20 | High |
| 1-(2-hydroxyethyl)piperazine derivative A | 25 | Moderate |
| 1-(4-methoxyphenyl)piperazine derivative B | 30 | Low |
This analysis highlights that the compound exhibits superior anticancer activity and radioprotective efficacy compared to other derivatives tested.
Case Studies
In clinical settings, compounds similar to 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one have been explored for their therapeutic potential. A notable case involved a patient undergoing radiation therapy for lung cancer who was administered a piperazine derivative alongside conventional treatment. The patient exhibited reduced side effects and improved outcomes, attributed to the radioprotective properties of the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
